N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide

Description

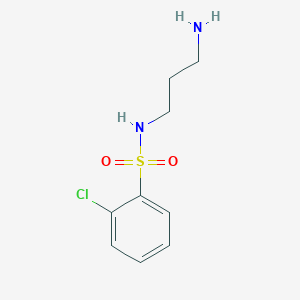

N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group attached to a sulfonamide moiety and a 3-aminopropyl side chain. This structure combines a chlorinated aromatic ring with a flexible aliphatic amine, enabling diverse chemical interactions.

Properties

Molecular Formula |

C9H13ClN2O2S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

N-(3-aminopropyl)-2-chlorobenzenesulfonamide |

InChI |

InChI=1S/C9H13ClN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11/h1-2,4-5,12H,3,6-7,11H2 |

InChI Key |

IGWHMDHSMCBMRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: The aminopropyl group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of sulfinamides or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of polymers, catalysts, and ligands for various chemical reactions .

Biology and Medicine

It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their properties .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfonamide group can interact with active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimalarial Activity: Piperazinyl vs. Aminopropyl Derivatives

Compounds with aminopropyl or piperazinyl substituents exhibit distinct biological activities. For example, N-{3-[4-(3-aminopropyl)piperazinyl]propyl} derivatives (e.g., compounds 1c and 2c) demonstrated potent antimalarial activity with IC₅₀ values of 220 nM and 175 nM, respectively. In contrast, acetylated derivatives lacking the piperazine group (e.g., 1a, 2a) showed reduced activity (IC₅₀: 4–14 µM). This highlights the critical role of the piperazine ring in enhancing antimalarial efficacy .

Table 1: Antimalarial Activity of Selected Sulfonamide Derivatives

| Compound | Structure | IC₅₀ (nM/µM) |

|---|---|---|

| 1c | Piperazinyl-acetylated | 220 nM |

| 2c | Piperazinyl-acetylated | 175 nM |

| 1a | Acetylated (no piperazine) | 4 µM |

| 2a | Acetylated (no piperazine) | 14 µM |

N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide lacks the piperazine moiety present in 1c/2c, suggesting its antimalarial activity (if any) would likely be weaker. However, the 2-chlorophenyl group may enhance binding to parasitic targets through hydrophobic interactions .

Metal Ion Sorption: Aminopropyl-Functionalized Resins

Aminopropyl-functionalized polymers are widely studied for metal recovery. For instance:

- N-(3-Aminopropyl)-2-pipecoline resin showed a Ag(I) sorption capacity of 105.4 mg/g.

- N-(3-Aminopropyl)-2-pyrrolidinone resin achieved 117.8 mg/g.

- trans-1,4-Diaminocyclohexane resin outperformed both, with 130.7 mg/g .

Table 2: Ag(I) Sorption Capacities of Functionalized Resins

| Resin Type | Sorption Capacity (mg Ag(I)/g) |

|---|---|

| trans-1,4-Diaminocyclohexane | 130.7 |

| N-(3-Aminopropyl)-2-pyrrolidinone | 117.8 |

| N-(3-Aminopropyl)-2-pipecoline | 105.4 |

The chlorobenzene-sulfonamide group in this compound may alter its metal-binding behavior.

Structural Analogues: Chlorinated vs. Non-Chlorinated Sulfonamides

A structurally similar compound, N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, replaces the benzene ring with a naphthalene system.

Key Differences:

- Chlorine Position : 2-chlorobenzene vs. 5-chloronaphthalene alters electronic and steric profiles.

- Aromatic System: Benzene (monocyclic) vs. naphthalene (bicyclic) affects hydrophobicity and interaction surfaces.

Biological Activity

N-(3-Aminopropyl)-2-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group attached to a chlorobenzene moiety. The presence of the amino group enhances its solubility and biological activity. Its chemical formula is .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, primarily through inhibition of bacterial folate synthesis. Recent studies have highlighted the effectiveness of this compound against various microbial strains:

- Minimum Inhibitory Concentration (MIC) :

The compound was tested using agar well diffusion and serial dilution methods, showing significant inhibition zones against both gram-positive and gram-negative bacteria.

Anti-inflammatory Properties

Research indicates that sulfonamides can exhibit anti-inflammatory effects. This compound demonstrated notable activity in reducing carrageenan-induced rat paw edema, with inhibition percentages reaching up to 94.69% at specific time intervals . This suggests a potential mechanism involving the modulation of inflammatory pathways.

Anticancer Activity

Recent investigations into the anticancer effects of this compound revealed promising results. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line), with a significant increase in annexin V-FITC positivity . The compound's ability to inhibit carbonic anhydrases (CAs) has been linked to its selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies and Experimental Findings

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Carbonic Anhydrases : This action disrupts pH regulation in cancer cells and bacteria, leading to impaired growth and survival.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and alteration in mitochondrial membrane potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.